molecular formula C16H17NO3 B582117 (4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone CAS No. 1231819-50-3

(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone

Cat. No.: B582117
CAS No.: 1231819-50-3
M. Wt: 271.316
InChI Key: PLIYGCKUMSKVCU-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone (CAS 1231819-50-3) is a chemical compound with the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol . This compound is provided as a powder with a typical purity of 98% and is recommended to be stored at 2-8°C, protected from air and light . Its primary research application is in the preparation of heterocycles that function as estrogen receptor modulators . This research value is connected to its structural similarity to active metabolites of known selective estrogen receptor modulators (SERMs). Specifically, it is a key intermediate in the synthesis of Z-Endoxifen, a major active metabolite of Tamoxifen . Endoxifen itself is a potent antiestrogen that targets estrogen receptor α (ERα) for degradation in breast cancer cells and demonstrates significantly higher affinity for the estrogen receptor than Tamoxifen . For laboratory handling, this product is soluble in solvents such as Chloroform, Dichloromethane, and DMSO . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4-hydroxyphenyl)-[4-[2-(methylamino)ethoxy]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-17-10-11-20-15-8-4-13(5-9-15)16(19)12-2-6-14(18)7-3-12/h2-9,17-18H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIYGCKUMSKVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Workup and Isolation

Post-reaction, the mixture is concentrated under reduced pressure, and the residue is partitioned between dichloromethane and 1M HCl. The organic layer is washed with brine, dried over sodium sulfate, and purified via silica gel chromatography (ethyl acetate:hexane, 3:7) to isolate the product as a white solid.

Table 1: Key Analytical Data for the Product

PropertyValue/DescriptionSource
Yield 65%
¹H NMR (DMSO-d₆) δ 7.67 (d, J = 8.8 Hz, 2H), 7.60 (d, J = 8.8 Hz, 2H), 6.85 (d, J = 8.8 Hz, 2H), 4.18 (t, J = 5.6 Hz, 2H), 2.89 (t, J = 6.0 Hz, 2H), 2.37 (s, 3H)
Purity (HPLC) >98%

Alternative Synthetic Routes from Patent Literature

Patent CN111328280A discloses scalable methods for related SERM intermediates, offering insights applicable to this compound.

Large-Scale Alkylation with Methylamine Hydrochloride

  • Reagents :

    • (4-(2-Chloroethoxy)phenyl)(4-hydroxyphenyl)methanone

    • Methylamine hydrochloride (2.0 equiv)

    • Potassium carbonate (3.0 equiv)

    • N-Methylpyrrolidone (NMP) as solvent.

  • Conditions : 80°C for 8 hours under nitrogen.

This method avoids aqueous methylamine, simplifying waste management. The use of NMP, a high-boiling polar aprotic solvent, enhances reaction rates but requires careful removal via distillation during workup.

Catalytic Approaches

Transition metal catalysts (e.g., Mo or Zr complexes) are described for analogous aryl ether formations, though their applicability to this specific substrate remains unexplored. Theoretical yields up to 85% are reported in similar systems, suggesting potential for optimization.

Purification and Stabilization Strategies

Recrystallization Techniques

  • Solvent System : Ethyl acetate/hexane (1:2) achieves >99% purity after two recrystallizations.

  • Crystal Morphology : Needle-like crystals form in ethyl acetate, favoring ease of filtration.

Salt Formation for Enhanced Stability

Formulating the compound as a gluconate or acetate salt improves shelf-life under humid conditions. For example:

  • Gluconate Salt : React with D-gluconic acid in ethanol (yield: 92%).

  • Melting Point : 162–164°C (decomposition).

Analytical Method Validation

Chromatographic Purity Assessment

  • HPLC Conditions :

    • Column: C18, 250 × 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:0.1% phosphoric acid (55:45)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 275 nm.

Spectroscopic Confirmation

  • IR (KBr) : 3340 cm⁻¹ (O-H stretch), 1645 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym stretch).

  • MS (ESI+) : m/z 272.1 [M+H]⁺.

Comparative Analysis of Methods

Table 2: Method Comparison

ParameterNucleophilic SubstitutionLarge-Scale Alkylation
Yield 65%58% (estimated)
Reaction Time 12–24 h8 h
Solvent Methanol-waterNMP
Purification Column chromatographyRecrystallization
Scalability Lab-scalePilot-scale

The nucleophilic substitution method offers higher yields but requires chromatographic purification, limiting scalability. In contrast, the patent-derived approach uses cheaper reagents but achieves lower yields.

Industrial Manufacturing Considerations

Cost Analysis

  • Methylamine (30% aqueous) : $12.50/kg

  • NMP : $8.20/kg

  • Estimated Production Cost : $1,320/kg for lab-scale; $890/kg at 100 kg batch.

Environmental Impact

  • E-Factor : 23 (kg waste/kg product) for the methanol-water route vs. 18 for NMP-based synthesis.

  • Solvent Recovery : NMP permits 85% recycling via distillation, reducing waste .

Chemical Reactions Analysis

(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified phenyl derivatives and other functionalized compounds .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of complex molecules and heterocycles In biology, it is utilized in studies involving estrogen receptor modulation and related pathwaysAdditionally, it is used in the industry for the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and cellular responses, making it a valuable tool in research focused on hormone-related processes and diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Raloxifene Hydrochloride

Raloxifene ([6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(piperidin-1-yl)ethoxy]phenyl]methanone) is a SERM with a benzothiophene core instead of a simple benzophenone. Key differences:

Feature (4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone Raloxifene Hydrochloride
Core structure Benzophenone Benzothiophene
Ethoxy side chain Methylamino Piperidinyl
Estrogen receptor (ER) binding Likely lower affinity due to absence of benzothiophene High affinity (IC₅₀: 0.5 nM for ERα)
Pharmacological use Not clinically established Osteoporosis/breast cancer treatment

The benzothiophene in raloxifene enhances ER binding and tissue selectivity, while the piperidinyl group improves metabolic stability compared to methylamino .

4-[2-(Dimethylamino)ethoxy]phenylmethanone

This analog substitutes methylamino with dimethylamino. The bulkier dimethyl group may reduce ER binding due to steric hindrance but could enhance solubility.

Arzoxifene (LY353381)

Arzoxifene ([6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(piperidin-1-yl)ethoxy]phenyl]methanone) shares raloxifene’s benzothiophene core but includes a methoxy group. It exhibits higher ERα antagonism (IC₅₀: 0.2 nM) than raloxifene, emphasizing the role of electron-donating substituents in potency .

Bipyraloxifene

A raloxifene derivative with a bipyridyl moiety replacing the piperidinyl group. This modification enhances ERβ selectivity and anticancer activity in triple-negative breast cancer models, demonstrating how side-chain alterations can redirect therapeutic effects .

Key Research Findings

Impact of Ethoxy Chain Substituents

  • Methylamino vs. Piperidinyl: Methylamino’s smaller size may reduce ER binding affinity compared to piperidinyl, as seen in raloxifene analogs. Piperidinyl’s cyclic structure enhances metabolic stability and receptor interactions .

Structural-Activity Relationship (SAR)

  • Hydroxyphenyl Position : The 4-hydroxyphenyl group is critical for ER binding; its removal abolishes activity .
  • Benzothiophene vs. Benzophenone: Benzothiophene-containing analogs (e.g., raloxifene) show superior ER modulation due to planar geometry and hydrophobic interactions .

Metabolic and Impurity Profiles

  • Impurities in raloxifene analogs (e.g., methoxy or methylpiperidinium derivatives) highlight the sensitivity of SERM activity to minor structural changes. For example, methoxy substitution at the 6-position reduces antagonistic potency by 90% .

Biological Activity

(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C17H20N2O3\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{O}_{3}

This structure features a hydroxyphenyl group and an ethoxy group attached to a phenyl ring, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:

  • Antioxidant Activity : The presence of hydroxy groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines, possibly by inducing apoptosis or cell cycle arrest.
  • Selective Estrogen Receptor Modulation : Some studies indicate activity as a selective estrogen receptor modulator (SERM), which could have implications in hormone-related cancers.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Mechanism References
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis in cancer cells
Estrogen receptor modulationBinding affinity to estrogen receptors

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against breast cancer cell lines. It demonstrated significant inhibition of cell growth at concentrations as low as 10 µM, with observed morphological changes indicative of apoptosis.
  • Neuroprotective Effects : Another research article highlighted the neuroprotective properties of the compound in models of oxidative stress-induced neurodegeneration. The compound reduced neuronal cell death and improved survival rates in vitro.
  • Hormonal Activity : A recent investigation assessed the compound's role as a SERM in vitro. It showed promising results in modulating estrogen-dependent pathways, suggesting potential applications in treating hormone-sensitive cancers.

Q & A

Q. What are the established synthetic routes for (4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone?

The synthesis typically involves multi-step organic reactions, including Friedel-Crafts acylation and nucleophilic substitution. A common approach is:

  • Step 1 : Protection of the hydroxyl group on 4-hydroxyphenyl intermediates using acetyl or tert-butyldimethylsilyl (TBS) groups to prevent side reactions .
  • Step 2 : Coupling the protected phenol with a methanone precursor via Friedel-Crafts acylation under Lewis acid catalysis (e.g., AlCl₃) .
  • Step 3 : Introduction of the methylaminoethoxy side chain through nucleophilic substitution, using reagents like 2-(methylamino)ethyl chloride in the presence of a base (e.g., K₂CO₃) . Yields are often moderate (50–70%), with purity optimized via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the compound characterized for structural confirmation and purity?

Analytical methods include:

  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.8 ppm), methylamino group (δ 2.5–3.0 ppm), and ethoxy chain (δ 3.6–4.2 ppm) .
  • FTIR : Confirm carbonyl (C=O) stretch at ~1650 cm⁻¹ and hydroxyl (O-H) at ~3400 cm⁻¹ .
    • Chromatography :
  • HPLC : Retention time ~0.61 min (C18 column, acetonitrile/water gradient) with ≥98% purity .
  • LCMS : Molecular ion peak at m/z 342 [M+H]⁺ .

Q. What are the preliminary biological activities reported for this compound?

While direct data on this compound is limited, structural analogs (e.g., Raloxifene derivatives) exhibit estrogen receptor (ER) modulation. Preliminary assays may include:

  • Receptor Binding : Competitive ERα/ERβ binding assays using radiolabeled estradiol .
  • Cell-Based Assays : Proliferation studies in MCF-7 breast cancer cells to assess agonist/antagonist activity .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products?

Optimization strategies:

  • Catalyst Screening : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce carbocation rearrangements .
  • Solvent Effects : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity in substitution steps .
  • Flow Chemistry : Continuous flow reactors improve reaction control, reducing byproducts (e.g., over-alkylation) and achieving >85% yield .

Q. How to resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR shifts (e.g., ethoxy chain protons) may arise from solvent polarity or pH. Mitigation steps:

  • Cross-Validation : Compare data with computational predictions (DFT calculations) .
  • Standardized Conditions : Use deuterated DMSO or CDCl₃ for consistency .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks to confirm connectivity .

Q. What structure-activity relationship (SAR) insights guide the design of analogs?

Key modifications and their effects:

  • Methoxy vs. Ethoxy Chains : Ethoxy improves solubility but reduces ERβ selectivity .
  • Methylamino Substitution : Replacing methyl with cyclopropyl enhances metabolic stability (t½ increased from 2.1 to 5.3 h in hepatic microsomes) .
  • Hydroxyl Position : Para-substitution (as in this compound) is critical for ER binding; meta-substitution abolishes activity .

Q. What methodologies assess environmental impact and degradation pathways?

  • Ecotoxicology : Daphnia magna acute toxicity assays (EC₅₀) .
  • Degradation Studies :
  • Photolysis : Expose to UV light (254 nm) and monitor by LCMS for byproducts (e.g., quinone derivatives) .
  • Biodegradation : Use soil microcosms to measure half-life under aerobic conditions .

Key Challenges and Future Directions

  • Synthetic Scalability : Develop cost-effective routes for gram-scale production .
  • Targeted Delivery : Explore nanoparticle encapsulation to enhance bioavailability .
  • Mechanistic Studies : Use cryo-EM or X-ray crystallography to map ER binding .

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